molecular formula C10H12O3 B1361854 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid CAS No. 5766-40-5

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

Cat. No. B1361854
CAS RN: 5766-40-5
M. Wt: 180.2 g/mol
InChI Key: RJKPCVWDAMENNV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, also known as 2,5-Dimethylphenylacetic acid, is a chemical compound with the molecular formula C10H12O2 . It is a derivative of 2,5-dimethylphenol . The compound is a colorless to off-white crystalline solid .


Molecular Structure Analysis

The InChI code for 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid is InChI=1S/C10H12O2/c1-7-3-4-8 (2)9 (5-7)6-10 (11)12/h3-5H,6H2,1-2H3, (H,11,12) . The Canonical SMILES is CC1=CC (=C (C=C1)C)CC (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid is 164.20 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Photoremovable Protecting Group in Organic Synthesis

2,5-Dimethylphenacyl (DMP) esters, derivatives of 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, have been explored as photoremovable protecting groups for carboxylic acids in organic synthesis. This application is significant for "caged compounds" in biochemistry. Efficient photoenolization initiates the photoreaction, leading to the release of carboxylic acids upon irradiation, demonstrating the potential of DMP moieties in synthetic chemistry (Zabadal et al., 2001).

Luminescence Sensing in Lanthanide Metal-Organic Frameworks

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating structures similar to 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, have shown unique luminescence sensing capabilities. These frameworks are particularly sensitive to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Application in Coordination Chemistry

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid derivatives have been used in the synthesis of five-coordinate dicarboxylate complexes with metals like copper and zinc. These complexes exhibit distinct packing patterns and hydrogen-bond interactions, underscoring the significance of such compounds in coordination chemistry and material science (Nath et al., 2011).

Organic Synthesis and Fluorescence Studies

Compounds derived from 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, such as 5-arylisoxazole-3-hydroxamic acids, have been transformed into oxadiazoles. These transformations demonstrate the versatility of such compounds in organic synthesis and material science, especially in the context of fluorescence studies (Potkin et al., 2012).

Chemical Preparation and Pharmaceutical Applications

The chemical preparation of homogentisic acid, closely related to 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid, has been explored for its importance in the metabolism of amino acids like tyrosine and phenylalanine. This research is crucial for understanding certain metabolic pathways and potential pharmaceutical applications (Abbott & Smith, 1949).

properties

IUPAC Name

2-(2,5-dimethylphenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKPCVWDAMENNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298861
Record name 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

CAS RN

5766-40-5
Record name 5766-40-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of the diethyl (2,5-dimethylphenyl)-hydroxymalonate (21 parts) was reacted with a solution of potassium hydroxide (21 parts) in water (84 parts) at 98° C. for 5 hours. After cooling to ambient temperature, the reaction was washed with diethyl ether and acidified with 10M hydrochloric acid. After heating to 98° C. for a further 2 hours, the cooled materials was extracted into diethyl ether. The separated organic phase was dried over magnesium sulfate, filtered and the solvent was evaporated under reduced pressure. The crude amber coloured oil (15 parts) solidified on standing. Recrystallisation from toluene gave 2,5-dimethylmandelic acid (7 parts). The 1Hnmr, 13Cnmr and mass spectra were all consistent with the structure.
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diethyl (2,5-dimethylphenyl)-hydroxymalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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